Mniopetal B

Antiviral HIV Reverse Transcriptase Inhibition

Mniopetal B (CAS 158760-99-7) is a drimane-type sesquiterpenoid isolated from the basidiomycete fungus Mniopetalum sp. 87256.

Molecular Formula C25H38O8
Molecular Weight 466.6 g/mol
CAS No. 158760-99-7
Cat. No. B12783454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMniopetal B
CAS158760-99-7
Molecular FormulaC25H38O8
Molecular Weight466.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC(C(=O)OC1CC(C2CC=C(C3C2(C1O)C(=O)OC3O)C=O)(C)C)O
InChIInChI=1S/C25H38O8/c1-4-5-6-7-8-9-10-16(27)21(29)32-17-13-24(2,3)18-12-11-15(14-26)19-22(30)33-23(31)25(18,19)20(17)28/h11,14,16-20,22,27-28,30H,4-10,12-13H2,1-3H3/t16?,17-,18-,19?,20-,22-,25+/m0/s1
InChIKeyTVPQRCOMJLYKTF-LSNLLVJGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mniopetal B Procurement: Reverse Transcriptase Inhibitor and Cytotoxic Fungal Sesquiterpenoid


Mniopetal B (CAS 158760-99-7) is a drimane-type sesquiterpenoid isolated from the basidiomycete fungus Mniopetalum sp. 87256 [1]. It is a member of the mniopetal family (A–F), a group of natural products characterized by their inhibitory activity against RNA-directed DNA-polymerases (reverse transcriptases, RT) of various retroviruses . Mniopetal B exhibits a distinct profile of RT inhibition and cytotoxicity that is quantitatively and qualitatively differentiated from its closest structural analogs, making its procurement essential for specific research applications.

Why In-Class Mniopetal Analogs Cannot Replace Mniopetal B: Quantitative Differentiation in Enzyme Inhibition and Cytotoxicity


Mniopetal B is not a generic representative of the mniopetal family. Substitution with other mniopetals (e.g., A, C, D, E, or F) is precluded by significant, quantifiable differences in their biological activity profiles. As detailed in the primary literature, the six mniopetal compounds exhibit distinct IC50 values against different reverse transcriptase enzymes (HIV-1, AMV, MMuLV) and show varying degrees of cytotoxicity against specific cell lines [1]. These variations in potency and target selectivity are driven by differences in their molecular structures, meaning the functional performance of Mniopetal B is not interchangeable with that of its analogs. The following evidence demonstrates where Mniopetal B offers unique quantitative advantages.

Mniopetal B vs. Analogs: A Quantitative Evidence Guide for Scientific Selection


Mniopetal B vs. Mniopetal A: Superior Potency Against HIV-1 Reverse Transcriptase with Natural Heteropolymeric Template

Mniopetal B demonstrates a 53% lower IC50 (i.e., is more potent) than Mniopetal A in inhibiting HIV-1 reverse transcriptase (RT) when using the natural heteropolymeric template (tp 2b). This difference is crucial as it demonstrates a more effective blockade of the enzyme under conditions that more closely mimic its native function, a key differentiator for antiviral research [1].

Antiviral HIV Reverse Transcriptase Inhibition

Mniopetal B vs. Mniopetal C: Potent and Selective MMuLV Reverse Transcriptase Inhibition

Mniopetal B exhibits a potent and selective inhibitory profile against Moloney murine leukemia virus (MMuLV) reverse transcriptase (RT). Its IC50 of 1.7 µM is significantly lower (representing higher potency) than that of Mniopetal C (IC50 = 7 µM). This 4.1-fold difference highlights the unique specificity of Mniopetal B for this enzyme, which is a common model system in retrovirology [1].

Retrovirology Murine Leukemia Virus Reverse Transcriptase Inhibition

Mniopetal B vs. Mniopetal E and F: Superior Cytotoxicity Profile Against HL-60 Cells

Mniopetal B demonstrates a unique cytotoxic profile compared to Mniopetal E and F. Against the HL-60 promyelocytic leukemia cell line, Mniopetal B exhibits cytotoxicity with an IC50 in the range of 11-22 µM. In stark contrast, Mniopetal E shows no measurable cytotoxicity in this assay (IC50 >338 µM), and Mniopetal F also shows no inhibition (IC50 >223 µM) [1]. This qualitative difference in cytotoxic activity against a cancer-relevant cell line is a critical differentiator.

Oncology Leukemia Cytotoxicity

Mniopetal B Exhibits Intermediate and Tuneable Cytotoxicity Across Diverse Cell Lines

Mniopetal B's cytotoxicity is not binary but rather exhibits a gradation across different mammalian cell lines, providing a unique tool for selectivity profiling. Its IC50 values range from 11-22 µM against HL-60 cells to 49-98 µM against L1210 cells, and >197 µM against BHK cells [1]. This differential sensitivity contrasts with the more uniform or inactive profiles of other mniopetals and suggests that its mechanism of action is not simply a generalized cytotoxic effect.

Cytotoxicity Cell Biology Selectivity Profiling

Mniopetal B vs. Mniopetal A: Reduced Antimicrobial Activity Offers Greater Selectivity in Cell-Based Assays

Mniopetal B exhibits a cleaner profile in cell-based assays due to its significantly reduced antimicrobial activity. Against Streptomyces sp. ATCC 23836, Mniopetal B has a Minimum Inhibitory Concentration (MIC) of 2 µM, which is considerably higher (i.e., less active) than Mniopetal A's MIC of 0.22 µM [1]. For researchers conducting studies in complex cellular environments, the weaker antimicrobial activity of Mniopetal B reduces the likelihood of off-target effects, making it a more selective tool for investigating its primary mechanisms of action.

Antimicrobial Selectivity Cell-Based Assays

Mniopetal B: Recommended Research Applications Based on Verified Quantitative Differentiation


HIV-1 Reverse Transcriptase Studies Requiring Potent Inhibition Under Native-Like Conditions

For research focused on HIV-1 reverse transcriptase, Mniopetal B should be selected over Mniopetal A when experimental protocols utilize the natural heteropolymeric template (tp 2b). Under these conditions, Mniopetal B's IC50 is 30 µM, compared to 59 µM for Mniopetal A, making it the more potent inhibitor for assays designed to reflect the enzyme's native function [1].

Retrovirology Research Utilizing the MMuLV Model System

In studies employing the Moloney murine leukemia virus (MMuLV) reverse transcriptase as a model system, Mniopetal B offers a clear advantage. Its IC50 of 1.7 µM is 4.1-fold more potent than that of Mniopetal C (IC50 = 7 µM), enabling more effective enzyme inhibition at lower compound concentrations [1].

Cytotoxicity Profiling and Leukemia Cell Line Studies (HL-60)

Mniopetal B is the superior choice for investigating cytotoxic effects against the HL-60 promyelocytic leukemia cell line. It exhibits a potent IC50 of 11-22 µM, whereas analogs Mniopetal E and F are completely inactive (IC50 >338 µM and >223 µM, respectively). This makes Mniopetal B a uniquely valuable tool compound for this specific cancer model [1].

Cell-Based Assays Requiring Minimal Antimicrobial Interference

Researchers concerned with potential antimicrobial off-target effects in cell-based assays should prioritize Mniopetal B over Mniopetal A. With a 9.1-fold higher MIC against Streptomyces sp. (2 µM vs. 0.22 µM), Mniopetal B provides a cleaner experimental background, increasing confidence that observed effects are due to the compound's primary mechanisms of action [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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